Cas no 1803738-85-3 (3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid)

3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid is a versatile compound featuring a pyridine ring substituted with an iodo and trifluoromethyl groups. Its key advantages include its role as a potent halogenated electrophile, facilitating cross-coupling reactions, and its high purity, ensuring consistent results in synthetic applications. This compound is ideal for organic synthesis due to its reactivity and ease of handling.
3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid structure
1803738-85-3 structure
Product Name:3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid
CAS No:1803738-85-3
MF:C8H5F3INO2
MW:331.03048491478
CID:4907800
Update Time:2025-10-28

3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid
    • Inchi: 1S/C8H5F3INO2/c9-8(10,11)4-1-2-13-5(7(4)12)3-6(14)15/h1-2H,3H2,(H,14,15)
    • InChI Key: XIKIFRDEYKUFFI-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)(F)F)C=CN=C1CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.2

3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029003257-250mg
3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid
1803738-85-3 95%
250mg
$1,019.20 2022-04-02
Alichem
A029003257-500mg
3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid
1803738-85-3 95%
500mg
$1,718.70 2022-04-02
Alichem
A029003257-1g
3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid
1803738-85-3 95%
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$3,126.60 2022-04-02

Additional information on 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid

Introduction to 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1803738-85-3)

3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1803738-85-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development. The presence of the iodo and trifluoromethyl groups, along with the pyridine and acetic acid moieties, imparts a range of chemical and biological properties that make it an intriguing candidate for various studies.

The iodo substituent in 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid is particularly noteworthy due to its reactivity and the ability to undergo various chemical transformations. Iodinated compounds are often used as intermediates in synthetic pathways, facilitating the introduction of other functional groups or enabling cross-coupling reactions. This versatility makes 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid a valuable building block in the synthesis of more complex molecules.

The trifluoromethyl group, another key feature of this compound, is known for its electron-withdrawing properties and high lipophilicity. These characteristics can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules containing this group. In medicinal chemistry, trifluoromethylated compounds are often explored for their potential to enhance metabolic stability, improve binding affinity to target proteins, and modulate biological activity. Recent studies have highlighted the importance of trifluoromethyl groups in the design of potent and selective inhibitors for various therapeutic targets.

The pyridine ring in 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid contributes to the overall aromaticity and basicity of the molecule. Pyridine derivatives are widely used in pharmaceuticals due to their ability to form hydrogen bonds and interact with biological targets. The presence of a pyridine ring can enhance the solubility and bioavailability of drugs, making it a desirable feature in drug design. Additionally, the pyridine ring can be functionalized through various synthetic routes, allowing for further optimization of the compound's properties.

The acetic acid moiety in 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid adds a carboxylic acid functional group to the molecule. Carboxylic acids are important in medicinal chemistry due to their ability to form salts with metal ions or other basic compounds, which can influence the compound's solubility and stability. The carboxylic acid group can also participate in hydrogen bonding interactions, affecting the molecule's binding affinity to target proteins. In drug development, compounds with carboxylic acid groups are often evaluated for their potential as prodrugs or as active pharmaceutical ingredients (APIs).

Recent research has focused on the application of 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid in various therapeutic areas. For instance, studies have explored its potential as a lead compound for developing inhibitors of specific enzymes involved in disease pathways. One notable example is its use as a starting material for synthesizing inhibitors of kinases, which play crucial roles in cellular signaling and are implicated in numerous diseases such as cancer and inflammatory disorders.

In addition to its potential as a therapeutic agent, 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid has been investigated for its utility as a probe molecule in biochemical assays. The unique combination of functional groups allows it to serve as a versatile scaffold for designing molecules that can selectively bind to specific protein targets or modulate cellular processes. This makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel drug leads.

The synthesis of 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid has been optimized through various synthetic routes, each offering different advantages depending on the desired scale and purity requirements. Common methods include palladium-catalyzed cross-coupling reactions, iodination reactions, and multi-step sequences involving functional group transformations. These synthetic strategies have been refined over time to improve yields and reduce side reactions, making 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid more accessible for research purposes.

In conclusion, 3-Iodo-4-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1803738-85-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics and biochemical probes. Ongoing research continues to uncover new applications and optimize its use in various scientific endeavors.

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